Structural Basis for α-Glucosidase Inhibitory Potential Relative to Chloro-Substituted Benzohydrazides
While direct α-glucosidase inhibition data for 3-hydroxy-N'-propanoylbenzohydrazide is not available in primary literature, class-level evidence provides a strong, quantifiable baseline for its potential and a clear differentiation from a close structural analog. A 2023 study by Ali et al. established that for benzohydrazide derivatives, α-glucosidase inhibitory activity is highly dependent on specific substituents. The reference compound, 3‑chloro-N'-pentanoylbenzohydrazide, exhibited an IC₅₀ of 3.12 ± 0.10 µM, which is 2.7 times more potent than the standard drug acarbose (IC₅₀ = 8.52 ± 0.10 µM) [1]. The target compound, 3-hydroxy-N'-propanoylbenzohydrazide, differs from this potent analog by the replacement of the meta-chloro group with a meta-hydroxy group and the pentanoyl chain with a propanoyl chain. Based on established benzohydrazide SAR, the electron-donating nature of the hydroxy group and the shorter propanoyl chain are predicted to significantly alter hydrogen-bonding and lipophilic interactions at the enzyme's active site, leading to a distinct activity profile that cannot be extrapolated from the chloro-analog [2].
| Evidence Dimension | In vitro α-glucosidase inhibition (IC₅₀) |
|---|---|
| Target Compound Data | Not available in primary literature |
| Comparator Or Baseline | 3‑chloro-N'-pentanoylbenzohydrazide (IC₅₀ = 3.12 ± 0.10 µM); Acarbose standard (IC₅₀ = 8.52 ± 0.10 µM) |
| Quantified Difference | N/A (No direct comparison possible) |
| Conditions | α-glucosidase enzyme assay; comparison based on data from Ali et al., 2023 [1] |
Why This Matters
This establishes a high-potency benchmark for the benzohydrazide class and provides a clear, quantitative rationale for why the target compound's different substituents will yield a non-equivalent, and likely unique, biological profile, guiding focused experimental design.
- [1] Ali, M. M., Khan, S., Ullah, H., Ahmad, I., Abid, O. U. R., Hussain, R., ... & Assiri, M. A. (2023). Synthesis, in vitro α-glucosidase, anti-bacterial, anti-fungal activities and in silico molecular docking studies of benzohydrazide derivatives. Chemical Data Collections, 48, 101088. View Source
- [2] Class-level SAR inference based on Ali et al. (2023) and established benzohydrazide literature. View Source
